molecular formula C10H10N4O3S B3605524 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide

Cat. No. B3605524
M. Wt: 266.28 g/mol
InChI Key: IRKAKZBAFKREEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide, also known as NTAA, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. NTAA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide involves its interaction with various cellular targets, including enzymes and receptors. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide also interacts with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid and glucose metabolism. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to activate PPARγ, leading to the suppression of inflammatory responses and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of PPARγ, the suppression of pro-inflammatory cytokines and reactive oxygen species, and the induction of apoptosis in cancer cells. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential biological and medicinal properties. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to optimize the synthesis method and explore the pharmacological properties of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide.

Future Directions

There are several future directions for the research and development of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide, including the optimization of the synthesis method, the exploration of its pharmacological properties in vivo, and the development of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide-based drugs for the treatment of inflammatory and cancerous diseases. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide may also have potential applications in other fields, such as materials science and catalysis, due to its unique chemical structure and reactivity.
Conclusion
In conclusion, 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has several advantages for lab experiments, but there are also limitations to its use. Further studies are needed to optimize the synthesis method and explore the pharmacological properties of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide, with the ultimate goal of developing 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide-based drugs for the treatment of inflammatory and cancerous diseases.

Scientific Research Applications

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has been studied for its potential biological and medicinal properties, including its anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide inhibits the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c15-10(11-6-8-2-1-5-18-8)7-13-4-3-9(12-13)14(16)17/h1-5H,6-7H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKAKZBAFKREEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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